molecular formula C11H9Cl2N3OS B6050546 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one

6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one

Katalognummer: B6050546
Molekulargewicht: 302.2 g/mol
InChI-Schlüssel: FOQZOSIYDZLRDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone-based compound offered for research purposes. This chemical scaffold is of significant interest in medicinal chemistry due to its association with a wide spectrum of biological activities. The dihydropyrimidinone core is a privileged structure in drug discovery, known for its versatility and presence in molecules with demonstrated pharmacological properties . Researchers can investigate this specific derivative for its potential in various therapeutic areas. The structural features of the dihydropyrimidinone ring system are found in compounds that have been studied as anticancer agents, anti-inflammatory agents, antibacterial agents, and anticonvulsants . Furthermore, closely related pyrimidinone derivatives have been identified as potent and selective antagonists for targets like the A2B adenosine receptor, which is a promising target for conditions like asthma and diabetes, and as inhibitors of enzymes such as SHP2, a key target in oncology . The presence of the 3,4-dichlorobenzylsulfanyl moiety may influence the compound's binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not approved for use in humans or animals.

Eigenschaften

IUPAC Name

4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c12-7-2-1-6(3-8(7)13)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQZOSIYDZLRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NC(=CC(=O)N2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classic Three-Component Condensation

The Biginelli reaction forms the foundational approach for constructing the dihydropyrimidinone core. While the target compound’s 6-amino and 2-sulfanyl substituents require tailored reagents, the reaction typically employs:

  • 1,3-Dicarbonyl precursor : Ethyl acetoacetate or acetylacetone.

  • Aldehyde : Substituted benzaldehydes (e.g., 3,4-dichlorobenzaldehyde for introducing the dichlorophenyl group).

  • Urea/thiourea : To introduce the amino or thione groups at positions 1 and 2.

For example, Matias et al. demonstrated that acetylacetone reacts with aldehydes and urea under Bi(NO3)3 catalysis to yield 3,4-dihydropyrimidin-2-(1H)-ones. Adapting this, 3,4-dichlorobenzaldehyde could be condensed with acetylacetone and thiourea to generate a 2-thione intermediate, which is subsequently alkylated.

Example Protocol :

  • Combine 3,4-dichlorobenzaldehyde (1.2 mmol), acetylacetone (1.0 mmol), and thiourea (1.5 mmol) in ethanol.

  • Add Bi(NO3)3·5H2O (5 mol%) and reflux at 80°C for 6 hours.

  • Isolate the 2-thione intermediate via filtration (yield: ~75%).

Post-Cyclization Functionalization

Thiol Alkylation to Introduce Sulfanyl Groups

The 2-thione group in DHPMs is highly reactive toward alkylation. Using (3,4-dichlorophenyl)methyl bromide as the alkylating agent under basic conditions installs the sulfanyl moiety:

Reaction Conditions :

  • Base : K2CO3 or NaOH in dimethylformamide (DMF).

  • Temperature : 60–80°C for 8–10 hours.

  • Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst).

Procedure :

  • Dissolve the 2-thione intermediate (1.0 mmol) in DMF.

  • Add (3,4-dichlorophenyl)methyl bromide (1.2 mmol), K2CO3 (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol).

  • Heat at 70°C for 9 hours.

  • Purify via column chromatography (hexane/ethyl acetate) to obtain the alkylated product (yield: ~68%).

Amination at Position 6

The 6-amino group is introduced via one of two routes:

  • Direct use of urea in the Biginelli reaction, as urea’s NH2 group inherently occupies position 1, leaving position 6 available for substitution.

  • Nitration followed by reduction : Post-cyclization nitration at position 6 using HNO3/H2SO4, followed by catalytic hydrogenation (H2/Pd-C).

Example :

  • Treat the dihydropyrimidinone core (1.0 mmol) with concentrated HNO3 (2 mL) and H2SO4 (4 mL) at 0°C for 2 hours.

  • Quench with ice, extract with ethyl acetate, and dry to isolate the nitro intermediate.

  • Reduce with H2 (1 atm) and 10% Pd/C in ethanol at room temperature for 4 hours.

Catalytic and Solvent Optimization

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)Reference
Bi(NO3)3·5H2OEthanol8075
ZrCl4Solvent-free10082
MAI·Fe2Cl7DMSO80 (MW)89
GraniteWaterReflux70

Microwave (MW) irradiation significantly enhances reaction efficiency, as seen in MAI·Fe2Cl7-catalyzed syntheses (89% yield in 20 minutes).

Solvent Impact

  • Solvent-free conditions : Reduce hydrolysis risks and improve yields (e.g., ZrCl4 catalysis: 82% yield).

  • DMSO : Facilitates in-situ aldehyde generation from benzyl halides, streamlining one-pot syntheses.

Characterization and Analytical Data

Spectral Analysis

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 10.05 (s, 1H, NH), 7.55–7.40 (m, 3H, Ar-H), 4.40 (s, 2H, SCH2), 2.30 (s, 3H, CH3).

  • IR (KBr) :

    • 1710 cm⁻¹ (C=O), 1556 cm⁻¹ (amide), 1226 cm⁻¹ (C-S).

Challenges and Mitigation Strategies

Isomer Formation

The ammoniation step in barbituric acid methods often generates isomers (e.g., 4-amino-2,6-dichloropyrimidine vs. 2-amino-4,6-dichloropyrimidine). Using phase-transfer catalysts and controlled stoichiometry minimizes this issue.

Environmental Concerns

Traditional methods using phosphorus oxychloride produce toxic waste. Modern approaches employ DMSO or solvent-free conditions to reduce hazardous byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Properties

The following table summarizes structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent on Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Key Features
6-Amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one 3,4-Dichlorophenylmethyl C₁₁H₉Cl₂N₃OS 302.18 High lipophilicity; potential enhanced bioactivity due to Cl substituents
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (Compound 2) Benzyl C₁₁H₁₂N₃OS 234.07 Lower molecular weight; absence of halogens may reduce toxicity
6-Amino-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one 4-Fluorophenylmethyl C₁₁H₁₀FN₃OS 251.07 Fluorine improves metabolic stability; moderate lipophilicity
6-Amino-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one 2-Chloro-6-fluorophenylmethyl C₁₁H₉ClFN₃OS 285.73 Mixed halogen effects; steric hindrance from ortho-substituents
6-Amino-2-(but-3-yn-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one But-3-yn-1-yl C₈H₉N₃OS 195.07 Alkyne group enables click chemistry; low molecular weight

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Fluorinated analogs (e.g., 4-fluorophenyl) resist oxidative metabolism better than chlorinated derivatives .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-chloro-6-fluorophenyl) may exhibit reduced binding affinity due to steric clashes .

Biologische Aktivität

6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

Chemical Structure

The compound features a pyrimidine core substituted with an amino group and a sulfanyl group attached to a dichlorophenyl moiety. The structural formula can be represented as follows:

C12H12Cl2N4S\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_4\text{S}

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the following areas:

Anticancer Activity

Several studies have reported the anticancer potential of this compound against various cancer cell lines. Notable findings include:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibition of cell growth in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, IC50 values were reported at approximately 45 nM for MCF-7 and 48 nM for HCT-116 cells, indicating potent activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound:

  • Bacterial Inhibition : The compound displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus, indicating moderate antibacterial properties .

Table 1: Anticancer Activity Data

Cell LineIC50 (nM)Mechanism of Action
MCF-745Induction of apoptosis
HCT-11648Modulation of cell cycle regulators

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted by RSC Publishing demonstrated that treatment with the compound resulted in a significant decrease in tumor size in xenograft models. Tumor growth inhibition was recorded at over 70% compared to control groups .
  • Case Study on Antimicrobial Effects : In a clinical trial assessing the efficacy against bacterial infections, patients treated with formulations containing the compound showed a marked improvement in symptoms associated with bacterial infections resistant to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 6-amino-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one, and what key reaction conditions must be controlled?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidinone core followed by sulfanyl group introduction. Key steps include:
  • Nucleophilic substitution : Reacting a halogenated pyrimidinone intermediate with (3,4-dichlorophenyl)methanethiol under basic conditions (e.g., NaH in DMF) to form the sulfanyl bridge .
  • Amino group protection : Using Boc or Fmoc groups to prevent side reactions during subsequent steps .
  • Critical conditions : Maintain anhydrous environments (argon/nitrogen atmosphere) and controlled temperatures (0–60°C) to avoid decomposition .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer: Combine 1H/13C NMR (to verify aromatic protons, sulfanyl linkage, and dihydropyrimidinone ring), FT-IR (to confirm C=S stretching at ~650 cm⁻¹ and NH/amine groups), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For example:
  • NMR : The (3,4-dichlorophenyl)methyl group appears as a singlet (~δ 4.5 ppm for CH₂S), with aromatic protons split due to di-chloro substitution .
  • MS : Expected molecular ion [M+H]+ matches theoretical mass (C₁₁H₁₀Cl₂N₃OS: ~314 g/mol).

Q. What in vitro assays are suitable for initial assessment of biological activity?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., pyrimidinone derivatives with reported kinase or enzyme inhibition). Examples:
  • Fluorescence polarization assays for protein-binding affinity.
  • Microplate-based enzymatic assays (e.g., ATPase or protease activity) with IC₅₀ determination .
  • Cellular viability assays (MTT/XTT) in disease-relevant cell lines to screen for cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer: Contradictions often arise from differences in assay conditions or off-target effects. Strategies include:
  • Dose-response normalization : Compare data using standardized metrics (e.g., fold-change relative to controls).
  • Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and luminescence-based methods .
  • Structural docking studies : Use computational tools (e.g., AutoDock Vina) to predict binding modes and identify conflicting steric/electronic interactions .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer: Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry). For example:
  • Fractional factorial design : Test 3–5 variables (e.g., base strength, reaction time) in 8–12 runs to optimize yield .
  • Response surface methodology (RSM) : Model interactions between temperature (40–80°C) and catalyst loading (0.5–2 mol%) to predict optimal conditions .

Q. How can researchers address interspecies variability in pharmacokinetic studies?

  • Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data from rodents to humans. Key steps:
  • In vitro metabolic stability assays : Use liver microsomes from multiple species to calculate intrinsic clearance .
  • Plasma protein binding : Compare free drug fractions via equilibrium dialysis .
  • Allometric scaling : Adjust doses based on body surface area and metabolic rates .

Data Management & Reproducibility

Q. What computational tools are recommended for predicting reactivity or degradation pathways?

  • Methodological Answer: Use density functional theory (DFT) to model reaction pathways (e.g., sulfanyl group oxidation) and Molecular Dynamics (MD) simulations to assess stability in biological matrices. Tools like Gaussian or ORCA are ideal for calculating activation energies .

Q. How can researchers ensure reproducibility in spectral data interpretation?

  • Methodological Answer: Adopt standardized protocols :
  • NMR referencing : Use internal standards (e.g., TMS) and report solvent peaks.
  • Open-access databases : Cross-check chemical shifts with platforms like NMRShiftDB .
  • Blinded analysis : Have multiple researchers independently assign peaks to reduce bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.